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Compound Name: 4-Methyl-[1,1'-biphenyl]-2-ol

CAS No.: 7374-34-7

Cat. No.: B3193682

Get Quote

4-Methyl-[1,1'-biphenyl]-2-ol is a substituted biphenyl derivative. The biphenyl motif is a

privileged structure in medicinal chemistry and materials science, often imparting unique

pharmacological or physical properties. The specific substitution pattern of this compound—an

ortho-hydroxyl group and a para-methyl group on opposing rings—creates a distinct electronic

and steric environment. Accurate and unambiguous structural confirmation is paramount for its

application in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the

structural elucidation of organic molecules in solution. This guide provides a detailed analysis

of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4-Methyl-[1,1'-biphenyl]-2-ol. As a

Senior Application Scientist, this paper moves beyond a simple recitation of data, delving into

the causal factors behind the observed spectral features, providing field-proven experimental

protocols, and grounding the interpretation in authoritative spectroscopic principles.

PART 1: Molecular Structure and Spectroscopic
Considerations
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To interpret the NMR spectra, a clear understanding of the molecule's structure and the unique

chemical environment of each nucleus is essential. The numbering convention used throughout

this guide is presented below.

Caption: Molecular structure and numbering of 4-Methyl-[1,1'-biphenyl]-2-ol.

A key structural feature of ortho-substituted biphenyls is the potential for hindered rotation

around the C1-C1' single bond, a phenomenon known as atropisomerism.[1][2] The steric bulk

of the ortho-hydroxyl group can create a significant energy barrier to free rotation. While this

specific compound may not form stable, isolable atropisomers at room temperature, this

restricted rotation influences the magnetic environment of the nearby protons, particularly H6,

H2', and H6'.

PART 2: ¹H NMR Spectroscopic Analysis
Proton NMR provides rich information on the number of distinct proton environments, their

electronic surroundings (chemical shift), the number of protons in each environment

(integration), and their connectivity to neighboring protons (spin-spin coupling).

Experimental Protocol: Acquiring High-Quality ¹H NMR
Data
A robust protocol is essential for obtaining reliable and reproducible data. The choice of solvent

is a critical first step.
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Sample Preparation

Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3).

Add internal standard (e.g., TMS at 0 ppm).

Transfer to NMR tube.

Data Acquisition (400 MHz+ Spectrometer)

Tune and shim the instrument for optimal magnetic field homogeneity.

Acquire standard 1D proton spectrum.
(Pulse angle: 30-45°, Relaxation delay: 1-2s, Scans: 8-16)

Perform D2O exchange experiment:
Add 1-2 drops of D2O, shake, and re-acquire spectrum to identify OH proton.

Data Processing

Apply Fourier Transform.

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate all signals.

Analyze chemical shifts, multiplicities, and coupling constants.

Click to download full resolution via product page

Caption: Standard workflow for ¹H NMR data acquisition and processing.
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Causality in Protocol Choices:

Solvent Selection: DMSO-d6 is often preferred for compounds with hydroxyl groups. The

phenolic proton signal is typically sharper and less prone to rapid exchange with residual

water compared to when CDCl₃ is used.[3] This allows for the potential observation of

coupling to adjacent ring protons.

D₂O Exchange: Adding a drop of deuterium oxide (D₂O) is a definitive method for identifying

the hydroxyl proton signal. The labile OH proton rapidly exchanges with deuterium, causing

its signal to disappear from the spectrum, confirming its identity.[4]

Predicted ¹H NMR Data and Interpretation
The spectrum is predicted to show seven distinct signals: one for the hydroxyl proton, one for

the methyl group, and five for the aromatic protons. Due to the substitution pattern, none of the

aromatic rings possess a plane of symmetry that would make protons chemically equivalent.
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Signal

Assignment

Predicted δ

(ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

OH
9.0 - 9.6 (DMSO-

d6)
broad singlet - 1H

H-6 7.35 - 7.45 doublet J ≈ 7.5 - 8.0 Hz 1H

H-2', H-6' 7.25 - 7.35 doublet J ≈ 8.0 Hz 2H

H-3', H-5' 7.15 - 7.25 doublet J ≈ 8.0 Hz 2H

H-3 7.05 - 7.15 doublet J ≈ 8.0 Hz 1H

H-5 6.85 - 6.95 triplet J ≈ 7.5 Hz 1H

CH₃ 2.30 - 2.40 singlet - 3H

Note: This data

is predicted

based on

established

substituent

effects and data

from analogous

compounds like

4-methylbiphenyl

and substituted

phenols.[5][6]

Chemical shifts

are referenced to

TMS at 0.00

ppm.

Detailed Signal Analysis:

Hydroxyl Proton (OH): In a solvent like DMSO-d6, this proton appears as a significantly

downfield, broad singlet.[6] Its chemical shift is variable and depends on concentration,
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temperature, and solvent.[4][7] Its broadness is due to chemical exchange and quadrupolar

broadening from the oxygen atom.

Methyl Protons (CH₃): This signal appears as a sharp singlet in the typical alkyl region (~2.35

ppm). It is a singlet because it has no adjacent protons to couple with. Its chemical shift is

consistent with a methyl group attached to an aromatic ring.[5]

Aromatic Protons (H-3, H-5, H-6): These three protons on the hydroxyl-bearing ring are all

chemically distinct.

H-6: This proton is ortho to the bulky phenyl group and meta to the electron-donating

hydroxyl group. The proximity to the second ring can cause deshielding due to the ring

current effect (anisotropy), shifting it downfield. It appears as a doublet, coupled to H-5.

H-3: This proton is ortho to the strongly electron-donating hydroxyl group, which causes

significant shielding via resonance.[8] However, it is also ortho to the C1-C1' bond. It

should appear as a doublet, coupled only to H-5.

H-5: This proton is meta to the hydroxyl group and para to the C1-C1' bond. It will be split

by both H-6 and H-3, likely appearing as a triplet (or more accurately, a doublet of doublets

with similar coupling constants).

Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The second phenyl ring has a plane of symmetry

passing through C1' and C4'.

H-2' and H-6': These protons are chemically equivalent due to symmetry. They are ortho to

the C1-C1' bond and meta to the methyl group. They will appear as a single doublet,

coupled to their respective neighbors, H-3' and H-5'.

H-3' and H-5': These protons are also chemically equivalent. They are meta to the C1-C1'

bond and ortho to the electron-donating methyl group, which provides some shielding.

They will appear as a doublet, coupled to H-2' and H-6'.

Caption: Predicted significant ortho-coupling (³JHH) interactions in the ¹H NMR spectrum.

PART 3: ¹³C NMR Spectroscopic Analysis
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Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. With

standard broadband proton decoupling, each chemically unique carbon atom appears as a

single sharp line, simplifying the spectrum and avoiding complex splitting patterns.

Experimental Protocol: ¹³C NMR
The acquisition of a ¹³C spectrum requires consideration of its low natural abundance (1.1%)

and smaller gyromagnetic ratio, resulting in a much lower sensitivity compared to ¹H NMR.[9]

[10]

Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of deuterated

solvent) is typically required.

Acquisition Mode: A standard single-pulse experiment with broadband proton decoupling is

used. This decouples all protons, causing each carbon signal to collapse into a singlet and

benefiting from a modest signal enhancement via the Nuclear Overhauser Effect (NOE).

Parameters: A longer acquisition time with a higher number of scans (e.g., 128 to 1024 or

more) is necessary to achieve an adequate signal-to-noise ratio.

Advanced Techniques: A Distortionless Enhancement by Polarization Transfer (DEPT)

experiment (e.g., DEPT-135) is highly recommended. This technique distinguishes between

CH/CH₃ carbons (positive phase) and CH₂ carbons (negative phase). Quaternary carbons

do not appear in DEPT spectra. This is an invaluable tool for definitive assignments.[9]

Predicted ¹³C NMR Data and Interpretation
The molecule has 13 carbon atoms, but due to the symmetry of the methyl-bearing ring,

C2'/C6' and C3'/C5' are chemically equivalent. Therefore, a total of 11 distinct signals are

expected in the ¹³C NMR spectrum.
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Signal Assignment Predicted δ (ppm) Carbon Type

C-2 152 - 156 Quaternary (C-O)

C-4' 138 - 141 Quaternary (C-C)

C-1' 135 - 138 Quaternary (C-C)

C-1 129 - 132 Quaternary (C-C)

C-3' / C-5' 129.0 - 129.8 CH

C-6 128.5 - 129.5 CH

C-2' / C-6' 127 - 128 CH

C-5 120 - 122 CH

C-3 118 - 120 CH

C-4 115 - 117 CH

CH₃ 20 - 22 CH₃

Note: This data is predicted

based on established

substituent chemical shift

(SCS) effects for hydroxyl,

methyl, and phenyl groups on

an aromatic ring.[10][11][12]

Detailed Signal Analysis:

Quaternary Carbons:

C-2: This carbon, bonded to the highly electronegative oxygen atom, is the most

deshielded and appears furthest downfield.

C-4', C-1', C-1: These are the four non-protonated carbons involved in the ring linkage and

substitution. Their chemical shifts are influenced by their position and the electronic nature

of the attached groups. C-4' (attached to the methyl group) and C-1' (the bridgehead) are

typically downfield.[11][12]
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Protonated Aromatic Carbons (CH):

The chemical shifts of the CH carbons are governed by the electronic effects of the

substituents.

C-3'/C-5': These carbons are ortho to the electron-donating methyl group.

C-2'/C-6': These carbons are meta to the methyl group.

C-3, C-4, C-5, C-6: The shifts for the carbons on the phenol ring are heavily influenced by

the strong electron-donating hydroxyl group. Carbons ortho (C-3) and para (C-5) to the -

OH group are expected to be shifted upfield due to increased electron density from

resonance, while the meta carbon (C-6) is less affected.[8]

Methyl Carbon (CH₃): This signal appears at the most upfield region of the spectrum (~21

ppm), which is characteristic of an sp³-hybridized carbon in a methyl group attached to an

aromatic system.[5]

Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by targeted experiments

like D₂O exchange and DEPT, allows for the unambiguous structural confirmation of 4-Methyl-
[1,1'-biphenyl]-2-ol. The chemical shifts and coupling patterns observed are a direct

consequence of the molecule's unique electronic and steric landscape, dictated by the interplay

of the hydroxyl and methyl substituents and the stereochemical constraints of the biphenyl

core. This guide serves as a framework for researchers, illustrating not only the expected

spectral data but also the underlying principles and experimental strategies required for a

rigorous and defensible structural elucidation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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